molecular formula C18H20N2 B1345564 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole CAS No. 60078-97-9

4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole

Cat. No. B1345564
CAS RN: 60078-97-9
M. Wt: 264.4 g/mol
InChI Key: BJEAUUFMQKUXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and applications in various chemical reactions due to their unique structural features.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was characterized by X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods . Although the specific synthesis of "4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction (XRD), which provides precise information about the crystal structure and geometry. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole crystallizes in the monoclinic space group and its molecular geometry has been calculated using density functional theory (DFT) . Similarly, the molecular structure of other pyrazole derivatives has been characterized using XRD and DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives showcases the reactivity of such compounds under electrochemical conditions . The presence of substituents on the pyrazole ring can significantly influence the reactivity and the type of chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and nonlinear optical (NLO) properties, are of significant interest. For example, the solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed how the compound's photophysical properties change in different solvents . The NLO properties of these compounds are often investigated through calculations of the first hyperpolarizability, which is indicative of their potential applications in the field of nonlinear optics .

Case Studies

While the provided papers do not mention specific case studies involving "4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole," they do provide insights into the applications of similar pyrazole derivatives. For instance, molecular docking studies suggest that certain pyrazole compounds might exhibit inhibitory activity against enzymes or receptors, indicating potential medicinal applications .

Scientific Research Applications

Synthesis and Crystal Structures

Pyrazole compounds, including variants of 4,5-dihydro-1H-pyrazoles, have been synthesized through the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids. These synthesized compounds were characterized by X-ray single crystal structure determination, providing valuable insights into their structural properties (Loh et al., 2013).

Antibacterial Activities and Enzyme Inhibition

Novel 4,5-dihydropyrazole derivatives have shown promising antibacterial activity and inhibition against acetylcholinesterase (AChE) enzyme and human carbonic anhydrase (hCA) I and II isoforms. These findings indicate potential medicinal applications of these compounds (Budak et al., 2017).

Fluorescent Assessment and Theoretical Studies

The fluorescence properties of pyrazoline derivatives have been studied, revealing that certain compounds exhibit fluorescence emission in the blue region of the visible spectrum. Density Functional Theory calculations have provided further insight into the geometric, electronic, and spectroscopic properties of these compounds, suggesting potential applications in materials science (Ibrahim et al., 2016).

Antioxidant and Antidiabetic Activity

Some 4,5-dihydropyrazole derivatives have been synthesized and evaluated for their in vitro antioxidant activity and in vivo antidiabetic activity. This research highlights the potential of these compounds in the development of treatments for oxidative damage in diabetes mellitus (Kaushik et al., 2016).

properties

IUPAC Name

2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEAUUFMQKUXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208817
Record name 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole

CAS RN

60078-97-9
Record name 1-Phenyl-3-mesityl-2-pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60078-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the impact of oxygen on liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?

A1: Research indicates that oxygen acts as a quenching agent in liquid scintillators, causing a reduction in light yield. [, ] Studies have shown that scintillator cocktails containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline, particularly those with lower concentrations of the luminophore, experience a noticeable decrease in light yield over time due to oxygen exposure. [] This highlights the importance of minimizing oxygen presence during scintillator preparation and encapsulation to maintain optimal performance.

Q2: How does the performance of 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline-based scintillators compare to traditional ones like NE213?

A2: While 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline shows promise as a luminophore, research comparing its performance to the established NE213 scintillator revealed interesting findings. [] Even after three decades, NE213 maintained its ability to effectively discriminate between gamma rays and neutrons. [] This suggests that while newer cocktails may offer advantages, established formulations like NE213 continue to demonstrate remarkable long-term stability and performance in gamma-neutron separation applications.

Q3: What is the role of the solvent in liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?

A3: The choice of solvent can significantly influence the pulse shape discrimination (PSD) ability and light yield of liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline. [] Research exploring various solvents, including classical options like toluene and xylene, naphthalene derivatives, and linear alkylbenzenes, highlighted the impact of solvent selection on the overall performance of these scintillators. [] This underscores the importance of careful solvent selection to optimize PSD quality and light yield for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.